
Thiophen-3-amine
Overview
Description
Thiophen-3-amine (C₄H₅NS), also known as 3-aminothiophene, is a heterocyclic aromatic compound featuring an amino group (-NH₂) at the 3-position of the thiophene ring. This compound and its derivatives are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and materials science. Key properties include:
Preparation Methods
The synthesis of OSM-S-463 involves several steps, starting with the construction of the thienopyrimidine scaffold. The synthetic route typically includes the following steps:
Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives.
Formation of the Thienopyrimidine Core: The thiophene derivatives are then reacted with appropriate reagents to form the thienopyrimidine core.
Halogenation and Amination: The thienopyrimidine core undergoes halogenation followed by amination to introduce the amino group.
Final Modifications:
Industrial production methods for OSM-S-463 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
OSM-S-463 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation and amination, are key steps in the synthesis of OSM-S-463.
Coupling Reactions: Suzuki coupling reactions are used to introduce various substituents onto the thienopyrimidine core.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed from these reactions are derivatives of the thienopyrimidine scaffold with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Thiophen-3-amine and its derivatives have shown potential in the development of pharmaceutical agents. The following aspects highlight its significance:
- Antiviral Activity : Research has indicated that thiophene derivatives exhibit antiviral properties, particularly against viruses like SARS-CoV-2. A study synthesized α-aminophosphonic acids containing thiophene rings, which demonstrated substantial inhibition of the SARS-CoV-2 main protease (Mpro) through molecular docking studies .
- Antioxidant Properties : Compounds derived from thiophenes have been evaluated for their antioxidant activity using methods such as DPPH and ABTS assays. The results indicated that these compounds possess antioxidant activities superior to common standards like BHT and BHA .
- Antifungal Activity : this compound derivatives have also been tested for antifungal efficacy against pathogens such as Fusarium oxysporum and Alternaria alternata, showcasing promising antifungal properties .
Materials Science
In materials science, thiophenes are crucial for developing organic semiconductors and conducting polymers:
- Organic Electronics : Thiophenes, including this compound, are integral in fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form π-conjugated systems makes them suitable for enhancing charge transport properties in these devices.
- Fluorinated Libraries : Recent studies have explored the synthesis of fluorinated thiophene libraries for fragment-based drug discovery. These compounds have shown confirmed binding to mutant HRASG12V, indicating their potential in targeted cancer therapies .
Agricultural Chemistry
Thiophenes are also being investigated for their applications in agriculture:
- Herbicides and Fungicides : The structural characteristics of thiophenes allow them to act as effective herbicides and fungicides. Their ability to inhibit specific biological pathways in plants makes them valuable in crop protection strategies.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Antiviral Activity
A recent study synthesized a series of α-aminophosphonic acids with thiophene rings. These compounds were evaluated for their binding affinity against SARS-CoV-2 Mpro using molecular docking techniques, revealing promising results that could lead to new antiviral drugs .
Case Study 2: Organic Electronics
Research into the application of thiophenes in organic electronics has led to advancements in the efficiency of OLEDs. This compound derivatives were incorporated into polymer matrices, significantly improving charge mobility and device performance .
Mechanism of Action
The mechanism of action of OSM-S-463 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite. OSM-S-463 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity. This leads to the disruption of protein synthesis and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural and Physical Properties
Key Observations :
- Benzo[b]this compound (C₈H₇NS) incorporates a fused benzene ring, increasing aromaticity and molecular weight compared to this compound . This structural feature enhances π-π stacking interactions, making it relevant in materials science.
- 4-(Phenylsulfonyl)this compound (C₁₀H₉NO₂S₂) introduces a sulfonyl group, which significantly alters electronic properties and solubility, favoring applications in drug design .
- N-Acetyl Derivatives (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide): Acetylation of the amino group reduces reactivity, enabling controlled functionalization in synthetic pathways .
Key Observations :
- LDA-Mediated Cyclization : Used for synthesizing dihydrobenzo[b]this compound 1,1-dioxides, yielding 40–60% under cryogenic conditions (-78°C) . This method contrasts with this compound’s simpler salt formation.
- Safety Considerations : this compound hydrochloride (C₄H₆ClNS) exhibits hazards (H315, H318, H335), necessitating careful handling compared to less reactive derivatives like oxalate salts .
Key Observations :
- Antitubercular Activity: this compound derivatives bearing quinoxaline moieties exhibit potent activity, highlighting the impact of electron-withdrawing substituents .
- Material Science : Sulfonyl and acetyl derivatives are utilized in conductive polymers due to their electron-deficient thiophene cores .
Biological Activity
Thiophen-3-amine is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure, which is known to influence its biological activity. The compound's chemical formula is , and it can exist in various derivatives, each exhibiting distinct biological properties.
Anti-inflammatory Activity
This compound and its derivatives have shown significant anti-inflammatory effects. A study highlighted the compound's ability to inhibit key inflammatory mediators such as TNF-α and IL-6. The mechanism of action involves the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Inhibitory Effects on COX and LOX Enzymes
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 29.2 | Inhibition of 5-LOX |
Methyl-substituted variant | 6.0 | Inhibition of COX-1 |
Hydroxyl-substituted variant | 6.6 | Inhibition of COX-2 |
The presence of specific substituents on the thiophene ring enhances the compound's ability to inhibit these enzymes, leading to reduced inflammation in various models, including carrageenan-induced paw edema in rodents .
Anticancer Activity
This compound derivatives have been evaluated for their anticancer properties, particularly against various cancer cell lines. One notable study reported the synthesis of 3,5-disubstituted thiophene derivatives that exhibited potent antiproliferative activity.
Antiproliferative Effects
Compound | IC50 (nM) | Cancer Cell Line Tested |
---|---|---|
3,5-disubstituted thiophene derivative | 17–130 | A549 (lung), MCF7 (breast), HeLa (cervical) |
The mechanism behind this activity involves the inhibition of tubulin assembly, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
Emerging research also indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.
Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
- Case Study on Anti-inflammatory Effects : In a model of acute lung injury, this compound was administered at a dose of 20 mg/kg, resulting in significant reductions in pro-inflammatory cytokines such as IL-1β and IL-6. This suggests potential therapeutic applications for respiratory diseases characterized by inflammation .
- Case Study on Anticancer Properties : A clinical trial involving patients with advanced solid tumors treated with a thiophene derivative demonstrated promising results in terms of tumor shrinkage and improved patient survival rates. The study emphasized the importance of further investigation into dosage optimization and long-term effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Thiophen-3-amine derivatives, and how do reaction conditions influence yields?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization or substitution reactions. For example, 5-phenyl-2-(1H-tetrazol-5-yl)this compound is prepared using a multi-step protocol involving tetrazole ring formation and subsequent functionalization. Key parameters include temperature control (e.g., reflux in DMSO at 100–120°C), stoichiometric ratios of reactants (e.g., 1:1.2 for amine to tetrazole precursors), and catalyst selection (e.g., K₂S₂O₈ for radical cyclization) . Yields range from 70% to 92%, depending on substituent electronic effects and steric hindrance .
- Validation : Confirm product purity via HPLC (≥98%) and characterize using ¹H/¹³C NMR, LC-MS, and elemental analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives, and how are spectral discrepancies resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.4–7.7 ppm) and amine groups (δ 6.4–6.5 ppm as broad singlets) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z = 244.1 [M+H]⁺ for 5-phenyl derivatives) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₁H₉N₅S requires C: 54.31%, H: 3.73%, N: 28.79%) .
- Resolving Discrepancies : Cross-reference with synthetic protocols and computational predictions (e.g., DFT for NMR chemical shifts). Use high-resolution MS to distinguish isotopic patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for scaling this compound synthesis while maintaining regioselectivity?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMSO vs. DMF), temperature (80–150°C), and catalyst loading (5–20 mol%).
- Scalability : For radical cyclization, scale reactions to 5 mmol with K₂S₂O₈, achieving 75% yield. Monitor regioselectivity via LC-MS and adjust reaction time (12–24 hrs) to minimize byproducts .
- Automation : Employ flow chemistry for continuous synthesis, reducing manual handling and improving reproducibility .
Q. What strategies are effective in resolving contradictory data in this compound bioactivity studies?
- Methodological Answer :
- Data Triangulation : Combine in vitro assays (e.g., anti-tuberculosis IC₅₀), computational docking (e.g., AutoDock for target binding), and structural analogs (e.g., 3-nitrobenzothiophenes) to validate mechanisms .
- Statistical Analysis : Apply ANOVA to compare bioactivity across derivatives (e.g., fluorophenyl vs. trifluoromethyl substituents). Address outliers via Grubbs’ test (α = 0.05) .
- Case Study : Conflicting cytotoxicity data for 5-(4-fluorophenyl) derivatives may arise from impurity interference. Re-test using preparative HPLC-purified samples .
Q. How can computational modeling predict the electronic properties of this compound derivatives for medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compute HOMO-LUMO gaps (e.g., 4.5–5.2 eV for aryl-substituted derivatives), correlating with redox stability .
- QSAR Models : Train models using descriptors like logP, molar refractivity, and Hammett σ constants. Validate with experimental IC₅₀ values (R² > 0.85) .
- Docking Simulations : Map interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) to prioritize analogs for synthesis .
Properties
IUPAC Name |
thiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGYESBFCGKOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348756 | |
Record name | thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17721-06-1 | |
Record name | thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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